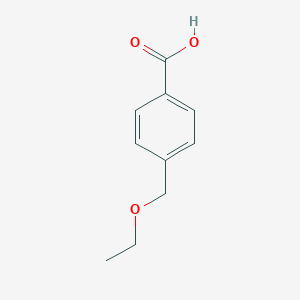

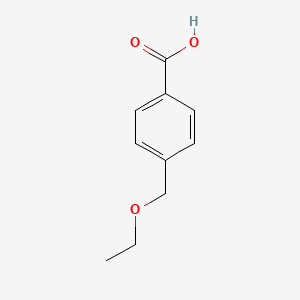

4-Ethoxymethyl-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKLGMYKSJLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308894 | |

| Record name | 4-Ethoxymethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-28-4 | |

| Record name | 4-(Ethoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146781-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxymethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHOXYMETHYL-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxymethyl-benzoic Acid

Abstract

4-Ethoxymethyl-benzoic acid, a para-substituted benzoic acid derivative, is a versatile building block in organic synthesis with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and potential applications. By synthesizing data from computational models and experimental results of analogous compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this compound in complex molecular design and synthesis.

Introduction

This compound (CAS No. 146781-28-4) belongs to the family of aromatic carboxylic acids, characterized by a benzoic acid core functionalized with an ethoxymethyl group at the para-position.[1][2] This structural motif, combining a carboxylic acid handle for amide bond formation and other derivatizations with a flexible ether linkage, makes it an attractive intermediate in the synthesis of complex organic molecules. The ethoxymethyl group can influence the molecule's lipophilicity and conformational flexibility, properties of significant interest in the design of bioactive compounds and functional materials.[2] This guide aims to provide a detailed technical overview of this compound, grounded in established chemical principles and supported by available data, to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While experimental data for this compound is not extensively reported, a combination of predicted data and experimental values for closely related analogs provides a reliable profile.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(Ethoxymethyl)benzoic acid | [1] |

| CAS Number | 146781-28-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

Synthesis of this compound

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of 4-methoxymethylbenzoic acid and is expected to yield this compound with high efficiency.[3] The reaction proceeds via an SN2 mechanism.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add 4-(bromomethyl)benzoic acid (1.0 eq.).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Acidification: Acidify the aqueous solution with dilute hydrochloric acid (e.g., 1 M HCl) until a precipitate is formed (pH ~2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for this compound are not publicly available, predicted data and spectra of analogous compounds can serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxymethyl group, and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the region of 7.5-8.1 ppm. The methylene protons of the ethoxymethyl group would be a singlet around 4.5 ppm, the methylene protons of the ethyl group a quartet around 3.6 ppm, and the methyl protons a triplet around 1.2 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~170 ppm), the aromatic carbons (120-140 ppm), the methylene carbon of the ethoxymethyl group (~70 ppm), the methylene carbon of the ethyl group (~65 ppm), and the methyl carbon (~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.

-

C-O stretching bands for the ether linkage in the region of 1050-1150 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the alkyl chain.

Reactivity and Applications

This compound is a bifunctional molecule, with the reactivity of both a carboxylic acid and an ether. This dual functionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules for applications in medicinal chemistry and materials science.

Reactivity Profile

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the corresponding acid chloride. These reactions provide a means to incorporate the 4-ethoxymethylphenyl group into larger molecular scaffolds.[4]

-

Ether Linkage: The ethoxymethyl ether is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Applications in Drug Discovery

Benzoic acid derivatives are prevalent in medicinal chemistry, serving as scaffolds for the development of new therapeutic agents.[4] The ethoxymethyl group in this compound can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. While specific examples for the ethoxymethyl derivative are not widely published, the closely related 4-ethoxybenzoic acid has been shown to inhibit Staphylococcus aureus biofilm formation, suggesting potential applications in the development of novel antibacterial agents.[5]

Applications in Materials Science

Aromatic carboxylic acids are important monomers in the synthesis of specialty polymers.[4] The incorporation of this compound into polymer chains, such as polyesters and polyamides, can impart desirable properties like thermal stability and modified solubility. Its structural analog, 4-(hydroxymethyl)benzoic acid, is utilized in creating specialty polymers with improved mechanical properties for applications in coatings and adhesives.[4]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.[6][7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its properties, synthesis, and potential applications based on a combination of predicted data and experimental findings for closely related analogs. As research in medicinal chemistry and materials science continues to advance, the utility of functionalized building blocks like this compound is expected to grow, making this a compound of increasing interest to the scientific community.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 308541, this compound.

- CymitQuimica (n.d.). CAS 146781-28-4: 4-(Ethoxymethyl)benzoic acid.

- ChemicalBook (n.d.). This compound | 146781-28-4.

- Chem-Impex (n.d.). 4-(Hydroxymethyl)benzoic acid.

- Sigma-Aldrich (2024). Safety Data Sheet for Benzoic acid.

- ChemicalBook (2025). 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet.

- TCI EUROPE N.V. (2025). Safety Data Sheet for 4-(Bromomethyl)benzoic Acid.

- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Experimental Organic Chemistry. Blackwell Science. As adapted in a university laboratory manual for the synthesis of 4-methoxymethylbenzoic acid.

- Chemsrc (2025). 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4.

- NIST (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook.

- The Royal Society of Chemistry (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from a publication detailing the synthesis of a similar compound.

- ChemicalBook (n.d.). 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum.

- PubChemLite (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3).

- ChemicalBook (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 13c nmr.

- ChemicalBook (n.d.). 4-n-butylbenzoic acid 4-ethoxyphenyl ester(62716-65-8) 13c nmr.

- ChemicalBook (n.d.). 146781-28-4(this compound) Product Description.

- PubChem (n.d.). 4-Ethoxybenzoic acid | C9H10O3 | CID 12093.

- The Royal Society of Chemistry (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from a publication detailing the synthesis of a similar compound.

- ChemicalBook (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.

- PubChemLite (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3).

- ChemicalBook (n.d.). 4-(Hydroxymethyl)benzoic acid(3006-96-0)IR1.

- ChemScene (n.d.). 2925576-60-7 | 4-Bromo-3-(ethoxymethyl)benzoic acid.

- PubChem (n.d.). 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473.

- BLD Pharm (n.d.). 2925576-60-7|4-Bromo-3-(ethoxymethyl)benzoic acid.

- Fleming, D., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086.

- ResearchGate (2025). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid.

- NIST (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook.

- ResearchGate (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride.

- NIST (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook.

- CymitQuimica (n.d.). Benzoic acid, 4-(ethoxymethyl)-.

- Chemistry LibreTexts (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid.

Sources

- 1. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4 | Chemsrc [chemsrc.com]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

4-Ethoxymethyl-benzoic acid CAS number 146781-28-4

An In-depth Technical Guide to 4-Ethoxymethyl-benzoic Acid (CAS: 146781-28-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 146781-28-4) is a derivative of benzoic acid, distinguished by an ethoxymethyl substituent at the para (4-) position of the benzene ring. This unique structure imparts a dual reactivity: the carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the ethoxymethyl group, a stable ether, modulates the molecule's polarity, solubility, and steric profile.[1][2] These features make it a versatile building block for creating more complex molecular architectures.

A summary of its key physicochemical properties is presented below, compiled from authoritative databases.[1][3][4]

| Property | Value |

| CAS Number | 146781-28-4 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 4-(ethoxymethyl)benzoic acid |

| Synonyms | Benzoic acid, 4-(ethoxymethyl)- |

| SMILES | CCOCC1=CC=C(C=C1)C(=O)O |

| InChI Key | XSNKLGMYKSJLHQ-UHFFFAOYSA-N |

| Monoisotopic Mass | 180.078644241 Da |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached from several strategic directions. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile. The two most logical and commonly employed strategies involve either the etherification of a pre-functionalized benzyl alcohol or the functionalization of a pre-existing benzoic acid derivative.

Methodology A: Williamson Ether Synthesis from a Hydroxymethyl Precursor

This is arguably the most direct route. It leverages the nucleophilic character of an alkoxide to displace a halide, forming the key C-O ether bond. The causality here is straightforward: starting with a commercially available building block like methyl 4-(hydroxymethyl)benzoate minimizes the number of synthetic steps. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification.

Experimental Protocol:

-

Deprotonation: To a solution of methyl 4-(hydroxymethyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon or N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

-

Expert Insight: The use of NaH ensures the complete and irreversible formation of the alkoxide. Anhydrous conditions are critical to prevent quenching the base.

-

-

Ether Formation: After stirring for 30 minutes at 0 °C, add ethyl iodide (EtI, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: Ethyl iodide is an excellent electrophile for this Sₙ2 reaction. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).

-

-

Work-up & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 4-(ethoxymethyl)benzoate can be purified by silica gel column chromatography.

-

Saponification: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Isolation: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Methodology B: Functional Group Interconversion from 4-Methylbenzoic Acid

This alternative pathway begins with the more accessible 4-methylbenzoic acid (p-toluic acid). This route involves benzylic halogenation followed by nucleophilic substitution.

Experimental Protocol:

-

Esterification: Protect the carboxylic acid of 4-methylbenzoic acid (1.0 eq.) as a methyl ester using methanol (MeOH) and a catalytic amount of sulfuric acid (H₂SO₄) under reflux conditions.

-

Benzylic Bromination: Dissolve the resulting methyl 4-methylbenzoate (1.0 eq.) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN. Reflux the mixture with irradiation from a sunlamp or tungsten lamp until the starting material is consumed.

-

Expert Insight: This is a classic Wohl-Ziegler reaction. The benzylic position is selectively halogenated due to the stability of the resulting benzylic radical.[5]

-

-

Nucleophilic Substitution: In a separate flask, prepare sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere. Cool this solution to 0 °C and add the crude methyl 4-(bromomethyl)benzoate solution dropwise. Stir overnight at room temperature.

-

Hydrolysis and Isolation: Work-up the reaction as described in Methodology A (Step 3) to isolate the intermediate ester. Subsequently, hydrolyze the ester using LiOH or NaOH as described in Methodology A (Steps 4 & 5) to obtain the final product, this compound.

The following diagram illustrates these two primary synthetic workflows.

Caption: Primary synthetic routes to this compound.

Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized compound is paramount. A self-validating system of analysis relies on the convergence of data from multiple spectroscopic techniques. The expected data for this compound is summarized below.

| Technique | Expected Observations |

| ¹H NMR | ~12.0-13.0 ppm (s, 1H, COOH), ~8.0 ppm (d, 2H, Ar-H ortho to COOH), ~7.4 ppm (d, 2H, Ar-H meta to COOH), ~4.5 ppm (s, 2H, Ar-CH₂-O), ~3.5 ppm (q, 2H, O-CH₂-CH₃), ~1.2 ppm (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR | ~172 ppm (C=O), ~144 ppm (Ar-C-COOH), ~130 ppm (Ar-C-H), ~127 ppm (Ar-C-H), ~126 ppm (Ar-C-CH₂), ~72 ppm (Ar-CH₂-O), ~66 ppm (O-CH₂-CH₃), ~15 ppm (O-CH₂-CH₃) |

| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1290 & ~1110 (C-O stretch for acid and ether) |

| Mass Spec (EI) | M⁺ at m/z = 180. Expected fragments at m/z = 165 (loss of -CH₃), 151 (loss of -C₂H₅), 135 (loss of -OC₂H₅), 133 (loss of -CH₂OC₂H₅) |

Note: Chemical shifts (ppm) are approximate and depend on the solvent used. J-coupling constants would further confirm assignments.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several high-value research areas. Its utility stems from the distinct reactivity of its two functional ends.

-

Pharmaceutical Drug Discovery: Benzoic acid derivatives are a well-established class of pharmacophores. For instance, extensive research has been conducted on synthesizing benzoic acid derivatives as inhibitors for targets like influenza neuraminidase.[6][7] this compound can serve as a starting point for library synthesis, where the carboxylic acid is converted to various amides or esters, and the ethoxymethyl group acts as a non-labile linker or a modulator of solubility and cell permeability.

-

Materials Science and Polymer Chemistry: The carboxylic acid moiety can be used to anchor the molecule onto surfaces or to incorporate it into polymer backbones, such as polyesters and polyamides. The ethoxy group can influence the final material's properties, including its thermal stability, flexibility, and hydrophobicity. Its structural analog, 4-(hydroxymethyl)benzoic acid, is already used to enhance polymer properties.[8]

-

Organic Synthesis: It serves as a versatile building block for constructing more elaborate molecules where a para-substituted benzoic acid with a flexible, oxygen-containing side chain is required.

The logical relationship between the molecule's structure and its function is depicted in the following diagram.

Caption: Structure-function relationship of the title compound.

Safety and Handling

According to aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][9] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[10][11][12]

References

- Moghaddam, F. M., et al. (2019). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.

- Zhang, Z., et al. (2021). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. National Institutes of Health.

- Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives.

- Chemistry university. (2021). Benzoic Acid Synthesis. YouTube.

- Kalviri, H. A., et al. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications.

- Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ResearchGate.

- Otsuka, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical. RSC Publishing.

- International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- Wikipedia. (n.d.). Benzoic acid.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chemsrc. (n.d.). 4-(Ethoxymethyl)benzoic acid.

- FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.

- National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem.

- PubChemLite. (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3).

- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.

- Supporting Information. (n.d.). 4-methylbenzoic acid (2).

- The Royal Society of Chemistry. (n.d.). Supplementary Information - Characterization data for all products.

- US EPA. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester - Substance Details.

- SpectraBase. (n.d.). 4-Ethoxybenzoic acid.

- PubMed. (n.d.). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.

- National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem.

Sources

- 1. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 146781-28-4: 4-(Ethoxymethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-(Ethoxymethyl)benzoic acid , 97% , 146781-28-4 - CookeChem [cookechem.com]

- 4. PubChemLite - 4-(ethoxymethyl)benzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 146781-28-4 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

physical properties of 4-Ethoxymethyl-benzoic acid

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4-Ethoxymethyl-benzoic Acid

Introduction

This compound is a para-substituted benzoic acid derivative characterized by the presence of an ethoxymethyl group at the 4-position of the benzene ring. As a bifunctional molecule, containing both a carboxylic acid and an ether linkage, it serves as a valuable building block in organic synthesis. Its structural motifs are pertinent to the fields of medicinal chemistry and materials science, where precise control over lipophilicity, hydrogen bonding capability, and steric profile is crucial for designing molecules with targeted functions.

This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound. Authored from the perspective of a Senior Application Scientist, it aims to equip researchers, chemists, and drug development professionals with the foundational data and experimental insights necessary for its effective handling, characterization, and utilization in research and development settings. We will delve into its physicochemical characteristics, provide a detailed analysis of its expected spectroscopic signatures, and outline robust protocols for empirical verification.

Section 1: Chemical Identity and Core Properties

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and computed properties for this compound are summarized below. This information is critical for database searches, regulatory submissions, and computational modeling.

| Identifier | Value | Source |

| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[1] |

| CAS Number | 146781-28-4 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 180.078644241 Da | PubChem[1] |

| Canonical SMILES | CCOCC1=CC=C(C=C1)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | PubChem[1] |

| InChIKey | XSNKLGMYKSJLHQ-UHFFFAOYSA-N | PubChem[1] |

| Predicted pKa | 4.22 ± 0.10 | ChemicalBook[2] |

| Predicted XLogP3 | 1.8 | PubChem[1] |

Section 2: Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application conditions. While experimental data for this compound is sparse, we can infer its likely characteristics based on its structure and data from closely related analogs.

| Property | Value/Expected Behavior | Notes |

| Physical State | White to off-white crystalline solid | Expected based on analogous benzoic acids. |

| Melting Point | Data not available | The related 4-(methoxymethyl)benzoic acid has a reported melting point of 123 °C.[3] |

| Boiling Point | Data not available | Expected to decompose upon heating at atmospheric pressure before boiling. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). | The carboxylic acid group imparts some water solubility, while the aromatic and ether components favor organic solvents. |

| Acidity (pKa) | 4.22 ± 0.10 (Predicted)[2] | The electron-donating nature of the ethoxymethyl group makes it slightly less acidic than benzoic acid (pKa ~4.2). |

| Storage | Sealed in a dry, room temperature environment. | ChemicalBook[2] |

Section 3: Spectroscopic Characterization Profile

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. Below is a predictive guide to the key spectral features of this compound, explaining the causality behind the expected signals.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, dissolved in a solvent like DMSO-d₆, the following signals are anticipated:

-

Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring will exhibit a classic AA'BB' system. Two doublets are expected in the range of 7.4-8.1 ppm. The protons ortho to the electron-withdrawing carboxyl group will be further downfield than the protons ortho to the electron-donating ethoxymethyl group.

-

Benzylic Methylene Protons (-CH₂-Ar): A sharp singlet around 4.5 ppm. This signal corresponds to the two protons of the methylene bridge connecting the ether oxygen to the aromatic ring.

-

Ethoxy Methylene Protons (-O-CH₂-CH₃): A quartet at approximately 3.5 ppm. The signal is split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4).

-

Ethoxy Methyl Protons (-CH₂-CH₃): A triplet around 1.2 ppm. This signal corresponds to the three protons of the terminal methyl group, split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3).

Caption: Predicted ¹H NMR signals for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Eight distinct signals are expected for this compound:

-

Carbonyl Carbon (-COOH): ~167-170 ppm.

-

Aromatic Carbons (-C₆H₄-): Four signals in the aromatic region (~125-145 ppm). The ipso-carbons (attached to substituents) will have distinct shifts from the protonated carbons.

-

Benzylic Methylene Carbon (-CH₂-Ar): ~70-75 ppm.

-

Ethoxy Methylene Carbon (-O-CH₂-CH₃): ~65-70 ppm.

-

Ethoxy Methyl Carbon (-CH₂-CH₃): ~15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by the features of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹. This characteristic broadness is a result of extensive hydrogen bonding.[4]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxymethyl group) appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to non-conjugated carboxylic acids.[4]

-

C=C Stretch (Aromatic): Medium intensity peaks in the ~1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether & Carboxylic Acid): Strong C-O stretching bands are expected between 1210-1320 cm⁻¹ (from the acid) and 1000-1150 cm⁻¹ (from the ether).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion: In positive ion mode, the [M+H]⁺ adduct would be observed at m/z 181.0859. In negative ion mode, the [M-H]⁻ ion would be seen at m/z 179.0714.

-

Key Fragments: Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethoxymethyl group (-•CH₂OCH₂CH₃), as well as the loss of the carboxyl group (-•COOH) or water (H₂O) from the parent ion.

Section 4: Experimental Protocols for Property Determination

To ensure data integrity, standardized and validated protocols must be employed. The following section details methodologies for determining the key .

Caption: Workflow for comprehensive characterization of this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol ensures accurate melting point measurement, a critical indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.

-

Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Rapid Scan: Heat the sample rapidly to obtain a coarse estimate of the melting range.

-

Accurate Scan: Using a fresh sample, heat rapidly to ~15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of <2 °C.

Protocol: pKa Determination (Potentiometric Titration)

This self-validating method provides an empirical measure of the compound's acidity.

-

Solution Preparation: Accurately weigh ~50 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode connected to a pH meter.

-

Titrant: Use a standardized solution of 0.1 M NaOH as the titrant, loaded into a calibrated burette.

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is numerically equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This method is self-validating as the shape of the curve confirms monoprotic acid behavior.

-

Conclusion

This compound is a compound with clear potential in synthetic applications. While a complete experimental dataset on its physical properties is not yet publicly available, this guide has synthesized predicted values, data from structural analogs, and fundamental chemical principles to provide a robust working profile for the scientific community. The detailed spectroscopic predictions and validated experimental protocols herein offer a comprehensive framework for researchers to confirm the identity, purity, and key characteristics of this compound, thereby facilitating its confident application in further research endeavors.

References

- PubChem. This compound | C10H12O3 | CID 308541.

- ChemSrc. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. [Link]

- PubChemLite. 4-(ethoxymethyl)benzoic acid (C10H12O3). Université du Luxembourg. [Link]

- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

Sources

- 1. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 146781-28-4 [amp.chemicalbook.com]

- 3. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Ethoxymethyl-benzoic Acid

Abstract

4-Ethoxymethyl-benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a derivative of the versatile benzoic acid scaffold, its unique combination of a carboxylic acid group and an ethoxymethyl substituent at the para position imparts specific physicochemical properties that are of significant interest to researchers in drug development.[1] This technical guide provides an in-depth exploration of this compound, covering its molecular structure, physicochemical properties, a detailed, field-proven synthetic protocol, and a comprehensive strategy for its structural elucidation and analytical characterization. Furthermore, this document extrapolates a predicted biological profile based on data from its close structural analogs, offering a scientifically grounded rationale for future research and development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.

Introduction

Benzoic acid and its derivatives are fundamental building blocks in pharmaceutical sciences, forming the core structure of numerous therapeutic agents.[1][2] The functionalization of the benzoic acid scaffold allows for the precise modulation of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. This compound (Figure 1) is a compound of interest within this class, featuring a flexible ether linkage and a terminal ethyl group, which can influence properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. Understanding the synthesis and detailed characterization of this molecule is the first critical step in unlocking its potential as a pharmaceutical intermediate or a bioactive compound itself.

Molecular Structure and Physicochemical Properties

Chemical Structure and Identifiers

The molecular structure of this compound consists of a central benzene ring substituted with a carboxylic acid group and an ethoxymethyl group at positions 1 and 4, respectively. This para-substitution pattern is crucial for its geometry and interaction with biological targets.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties and identifiers for this compound is presented in Table 1. This data is essential for experimental design, safety assessment, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[3] |

| CAS Number | 146781-28-4 | PubChem[3] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[3] |

| Molecular Weight | 180.20 g/mol | PubChem[3] |

| Monoisotopic Mass | 180.078644241 Da | PubChem[3] |

| SMILES | CCOCC1=CC=C(C=C1)C(=O)O | PubChem[3] |

| InChIKey | XSNKLGMYKSJLHQ-UHFFFAOYSA-N | PubChem[3] |

| Predicted XLogP | 1.8 | PubChem[3] |

Synthesis and Purification

Rationale for Synthetic Strategy

A robust and high-yielding synthesis is paramount for the practical application of any chemical compound. For this compound, a Williamson ether synthesis is the most logical and efficient approach. This strategy involves the reaction of a parasubstituted benzyl halide, such as 4-(bromomethyl)benzoic acid or its corresponding ester, with sodium ethoxide. Using the methyl ester of the benzoic acid (methyl 4-(bromomethyl)benzoate) as the starting material is often preferred to prevent side reactions involving the acidic proton of the carboxylic acid group, followed by a final hydrolysis step to yield the desired product. This two-step approach ensures high purity and yield. Potential precursors for this synthesis include 4-Bromomethylbenzoic acid and 4-(Chloromethyl)benzoic acid.[4]

Detailed Experimental Protocol: Synthesis from Methyl 4-(bromomethyl)benzoate

This protocol describes the synthesis via etherification followed by saponification.

Step 1: Synthesis of Methyl 4-(ethoxymethyl)benzoate

-

Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq.) to anhydrous ethanol (20 mL/g of sodium) under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure proper venting.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (10 mL/g) dropwise with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of deionized water. Remove the organic solvents under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude methyl 4-(ethoxymethyl)benzoate as an oil or low-melting solid.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

Purification Protocol: Recrystallization

-

Solvent Selection: Transfer the crude, filtered product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system, such as an ethanol/water mixture, until the solid just dissolves. A similar procedure is used for purifying related compounds like 4-acetoxybenzoic acid.[5]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Analytical Characterization

Overview of Analytical Strategy

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach is employed, combining spectroscopic and chromatographic techniques to provide orthogonal data, ensuring the highest confidence in the final product's quality.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | broad singlet | ~172 |

| Aromatic (CH ortho to COOH) | ~8.0 | doublet | ~130 |

| Aromatic (CH ortho to CH₂O) | ~7.4 | doublet | ~128 |

| Methylene (-O-CH₂ -Ar) | ~4.6 | singlet | ~70 |

| Methylene (-O-CH₂ -CH₃) | ~3.6 | quartet | ~66 |

| Methyl (-CH₂-CH₃ ) | ~1.2 | triplet | ~15 |

| Quaternary Aromatic (C -COOH) | - | - | ~129 |

| Quaternary Aromatic (C -CH₂O) | - | - | ~142 |

Causality: The predicted shifts are based on established principles. The carboxylic acid proton is highly deshielded. Aromatic protons ortho to the electron-withdrawing carboxylic acid group are shifted downfield (~8.0 ppm) compared to those ortho to the electron-donating ethoxymethyl group (~7.4 ppm). The key distinguishing feature from its close analog, 4-ethoxybenzoic acid, would be the appearance of a singlet around 4.6 ppm for the benzylic methylene protons (-O-CH₂ -Ar).

Predicted Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative mode is ideal for this acidic compound.

-

[M-H]⁻: The expected parent ion would be at m/z 179.07.[9]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethoxymethyl group (-•CH₂OCH₂CH₃), providing further structural confirmation.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is the standard method for determining the purity of small organic molecules like this. A validated protocol, adapted from methods for similar compounds, provides a reliable system for quality control.[10][11][12]

Protocol:

-

System: HPLC system with a UV-Vis detector.

-

Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all observed peaks. The use of formic acid makes the method compatible with mass spectrometry (LC-MS) for peak identity confirmation.[10][11]

Analytical Workflow Diagram

Caption: Workflow for analytical characterization.

Predicted Biological Profile and Therapeutic Potential

Rationale for Prediction by Structural Analogy

While direct biological studies on this compound are limited, a robust prediction of its potential activity can be made by examining its closest structural analog, 4-Ethoxybenzoic acid (CAS 619-86-3).[2] This compound differs only by a single methylene (-CH₂) group, and its biological activities provide a strong foundation for hypothesizing the therapeutic potential of the target molecule.

Predicted Antimicrobial and Anti-biofilm Activity

A significant study demonstrated that 4-Ethoxybenzoic acid is a potent inhibitor of Staphylococcus aureus biofilm formation.[13] It was shown to inhibit up to 87% of biofilm formation with minimal impact on bacterial growth, classifying it as an anti-pathogenic agent rather than a traditional antibiotic.[13] Crucially, combination treatments of 4-Ethoxybenzoic acid with the antibiotic vancomycin decreased the viability of biofilm-dwelling cells by up to 85% compared to vancomycin alone, indicating a powerful synergistic effect.[13] The proposed mechanism involves the alteration of bacterial cell membrane hydrophobicity.[13] Given the high structural similarity, it is highly probable that this compound would exhibit a similar anti-biofilm and synergistic profile.

Potential as a Scaffold in Drug Discovery

The benzoic acid moiety is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][14][15] The ethoxymethyl group provides a handle for further chemical modification, allowing for the development of compound libraries to screen for various therapeutic targets.

Logical Relationship Diagram

Caption: Rationale for predicting biological activity.

Safety and Handling

Hazard Identification

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3][16]

Recommended Handling Procedures

Based on its classification and general laboratory safety principles for handling fine chemicals, the following procedures are recommended:[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined organic compound with significant potential as a building block in pharmaceutical research. This guide has provided a comprehensive overview of its molecular structure, established a logical and detailed protocol for its synthesis and purification, and outlined a robust analytical workflow for its complete characterization. By leveraging data from its close structural analog, 4-ethoxybenzoic acid, a compelling hypothesis for its utility as an anti-biofilm agent has been presented. The methodologies and predictive analyses contained herein offer a solid foundation for researchers to confidently synthesize, characterize, and explore the therapeutic applications of this promising molecule.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 308541, this compound.

- Chemsrc (2024). 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4.

- Chemical Label (n.d.). This compound.

- SIELC Technologies (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.

- Cheméo (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid.

- NIST (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- Angene Chemical (2021). Safety Data Sheet for Benzoic acid, 4-ethoxy-3-hydroxy-.

- PubChemLite (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3).

- SIELC Technologies (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.

- Int J Antimicrob Agents (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed.

- The Royal Society of Chemistry (n.d.). Supplementary Information: Characterization data for all products.

- NIST (n.d.). IR Spectrum for Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- PrepChem.com (n.d.). Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE.

- NIST (n.d.). Mass Spectrum for Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- BenchChem (n.d.). Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper.

- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- ResearchGate (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride.

- SpectraBase (n.d.). 4-Ethoxybenzoic acid.

- Google Patents (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

- MDPI (n.d.). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways.

- OECD (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid.

- Chemistry LibreTexts (2021). 2.4: Preparation of 4-Acetoxy Benzoic acid.

- ResearchGate (n.d.). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid.

- Preprints.org (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- HELIX Chromatography (n.d.). HPLC Methods for analysis of Benzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis.

- Chromatography Today (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid.

Sources

- 1. preprints.org [preprints.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 4-(ethoxymethyl)benzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 10. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Benzoic acid, 4-ethoxy-, ethyl ester | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. chemical-label.com [chemical-label.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Ethoxymethyl-benzoic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation design, and ensuring bioavailability. 4-Ethoxymethyl-benzoic acid, a derivative of benzoic acid, presents a unique molecular structure that influences its interaction with various solvents. This guide provides a comprehensive technical overview of the solubility of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols to determine its solubility profile. We will draw upon the established solubility characteristics of structurally related compounds, namely benzoic acid and 4-methoxybenzoic acid, to predict solubility trends and inform solvent selection. The core of this guide is a detailed, field-proven protocol for the experimental determination of solubility, empowering you to generate precise and reliable data for your specific applications.

Physicochemical Profile of this compound

A molecule's physicochemical properties are paramount in dictating its solubility. The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and an ethoxymethyl substituent, creates a molecule with both polar and non-polar characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[1] |

| CAS Number | 146781-28-4 | PubChem[1] |

| Predicted XlogP | 1.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | |

| Hydrogen Bond Acceptors | 3 (two on the carboxylic acid, one on the ether) |

The carboxylic acid group is polar and capable of hydrogen bonding, which suggests solubility in polar solvents. The phenyl ring and the ethyl group of the ethoxymethyl substituent contribute to the molecule's lipophilicity, indicating potential solubility in non-polar organic solvents. The ether linkage in the ethoxymethyl group adds a degree of polarity. The predicted XlogP of 1.8 suggests a moderate lipophilicity. Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding and moderate solubility in less polar solvents.[2][3]

Predicted Solubility Trends Based on Analogous Compounds

While specific data for this compound is scarce, the solubility behavior of benzoic acid and 4-methoxybenzoic acid can provide valuable insights. Generally, the solubility of benzoic acid derivatives increases with temperature.[4][5]

Qualitative Solubility Summary for Analogous Compounds:

-

Water: Sparingly soluble in cold water, with solubility increasing in hot water.[6][7]

-

Alcohols (e.g., Methanol, Ethanol, Butanol): Highly soluble due to the ability to form hydrogen bonds.[5][6][7]

-

Ethers and Esters (e.g., Diethyl ether, Ethyl acetate): Good solubility is expected.[6]

-

Ketones (e.g., Acetone, Cyclohexanone): Demonstrates good solubility.[6]

-

Hydrocarbons (e.g., Toluene, Heptane, Cyclohexane): Lower solubility is anticipated due to the non-polar nature of these solvents.[4][6]

The ethoxymethyl group in this compound is larger and potentially more flexible than the methoxy group in 4-methoxybenzoic acid, which might slightly influence crystal lattice energy and, consequently, solubility. However, the general trends are expected to be similar.

Quantitative Solubility Data for Benzoic Acid and 4-Methoxybenzoic Acid in Various Organic Solvents:

The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid in a range of solvents at various temperatures, providing a quantitative basis for solvent selection.[6][8][9][10]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is the shake-flask method , which measures the equilibrium solubility.[11][12] This protocol details the steps to accurately determine the solubility of this compound in an organic solvent of choice.

Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Drying oven

-

HPLC system with a suitable detector (e.g., UV-Vis) (if using HPLC method)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.[13]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 hours, but this may need to be determined empirically.[14][15] For thermodynamic solubility, longer incubation times may be necessary.[14]

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial.[16] This step is critical to remove all undissolved solid particles.

-

-

Analysis of Solute Concentration:

Method A: Gravimetric Analysis [4][13]

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[13]

-

Reweigh the vial to determine the mass of the dissolved solid.

-

The mass of the solvent is the difference between the initial weight of the filtered solution and the final weight of the dried solid.

-

Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100g solvent or mg/mL).

Method B: HPLC Analysis [2][16][17]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[2] Inject these standards into the HPLC and create a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is this calculated concentration.

-

Conclusion

References

- American Chemical Society. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ACS Publications. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data.

- Wikipedia. (n.d.). Benzoic acid.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- American Chemical Society. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.

- ACS Figshare. (2024). Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

- 1. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Solubility Determination and Data Correlation of 4âMethoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxymethyl-benzoic acid

Abstract

4-Ethoxymethyl-benzoic acid (C₁₀H₁₂O₃, Mol. Wt.: 180.20 g/mol ) is a benzoic acid derivative with significant potential in organic synthesis and drug development.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying structure, and understanding its chemical behavior. This guide provides a detailed analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of spectral features, present detailed experimental protocols, and offer expert interpretation of the resulting data, establishing a reliable spectroscopic fingerprint for this molecule.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule comprises a 1,4-disubstituted (para) benzene ring, a carboxylic acid group, and an ethoxymethyl ether group. This combination of functional groups gives rise to distinct and predictable signals in NMR, IR, and MS analyses. The para-substitution simplifies the aromatic region in NMR, while the acidic proton, the benzylic ether linkage, and the ethyl group provide unique markers across all three techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] DMSO-d₆ is often preferred for carboxylic acids as it reliably shows the acidic proton, which can sometimes undergo exchange and become unobservable in CDCl₃.[3]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

| b | ~8.05 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| c | ~7.45 | Doublet | 2H | Aromatic H (ortho to -CH₂O-) |

| d | ~4.55 | Singlet | 2H | -CH₂ -O- |

| e | ~3.58 | Quartet | 2H | -O-CH₂ -CH₃ |

| f | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation and Causality:

-

Carboxylic Acid Proton (a): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, causing it to appear far downfield (~11-12 ppm) as a broad singlet.[4][5] Its broadness is a result of chemical exchange and hydrogen bonding dynamics.

-

Aromatic Protons (b, c): The para-substitution creates a symmetrical AA'BB' system. The two protons (b) ortho to the electron-withdrawing carboxylic acid group are deshielded and appear further downfield (~8.05 ppm) compared to the two protons (c) ortho to the electron-donating ethoxymethyl group (~7.45 ppm).[6] Both signals appear as doublets due to coupling with their adjacent aromatic protons.

-

Benzylic Protons (d): The methylene protons of the -CH₂-O- group are adjacent to both the aromatic ring and an oxygen atom, placing their chemical shift around 4.55 ppm.[7] They appear as a singlet because they have no adjacent protons to couple with.

-

Ethoxy Protons (e, f): The methylene protons (-O-CH₂-) of the ethyl group (e) are deshielded by the adjacent oxygen, appearing as a quartet around 3.58 ppm due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) (f) are in a standard aliphatic environment and appear upfield as a triplet around 1.25 ppm, coupled to the adjacent methylene group.

Caption: Proposed key fragmentation pathway for this compound.

Conclusion

The spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation and purity assessment. ¹H and ¹³C NMR precisely map its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (carboxylic acid and ether), and mass spectrometry verifies its molecular weight and reveals characteristic fragmentation patterns. This comprehensive guide serves as an authoritative reference for researchers, enabling confident identification and utilization of this compound in scientific applications.

References

- Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Inoue, S., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of Chromatography A.

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.

- Eustis, C. E., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.

- Wang, B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.

- University of California, Los Angeles, Department of Chemistry. Sample preparation for FT-IR.

- LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy.

- ResearchGate. How to prepare IR samples?.